

DB0614: A Technical Guide for the Study of Aberrant Kinase Activity

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Compound of Interest		
Compound Name:	DB0614	
Cat. No.:	B10823948	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Traditional therapeutic approaches have focused on small molecule inhibitors that block the catalytic activity of these enzymes. However, a novel paradigm in targeted therapy, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism: targeted protein degradation.[3] **DB0614** is a bifunctional PROTAC molecule designed to induce the degradation of a specific array of kinases by hijacking the ubiquitin-proteasome system.[3][4] This technical guide provides an in-depth overview of **DB0614**, its mechanism of action, its target profile, and detailed protocols for its application in studying and targeting aberrant kinase activity.

Introduction to DB0614

DB0614 is a heterobifunctional molecule that acts as a selective and potent degrader of multiple protein kinases.[4] It is structurally composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a warhead that binds to the target kinase.[4] By simultaneously engaging both the target protein and the E3 ligase, **DB0614** facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinase.[3] This degradation-based approach offers several advantages over traditional inhibition, including the potential for a more profound and sustained pathway blockade and the ability to address non-enzymatic functions of the target protein.[3]



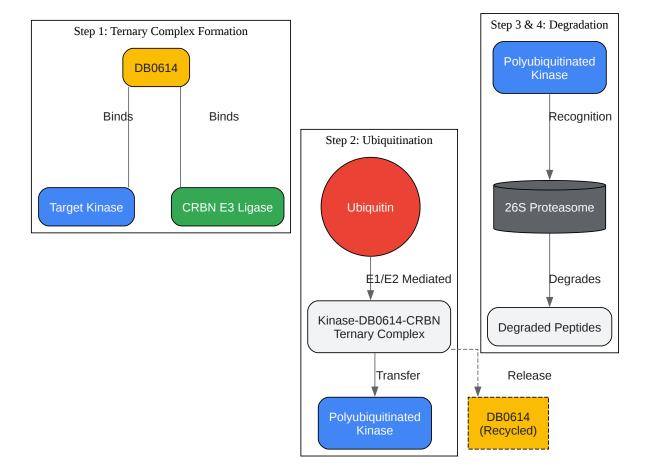
Mechanism of Action

The primary mechanism of action for **DB0614** is not inhibition but targeted protein degradation. This process is catalytic, as a single molecule of **DB0614** can induce the degradation of multiple target protein molecules.[3]

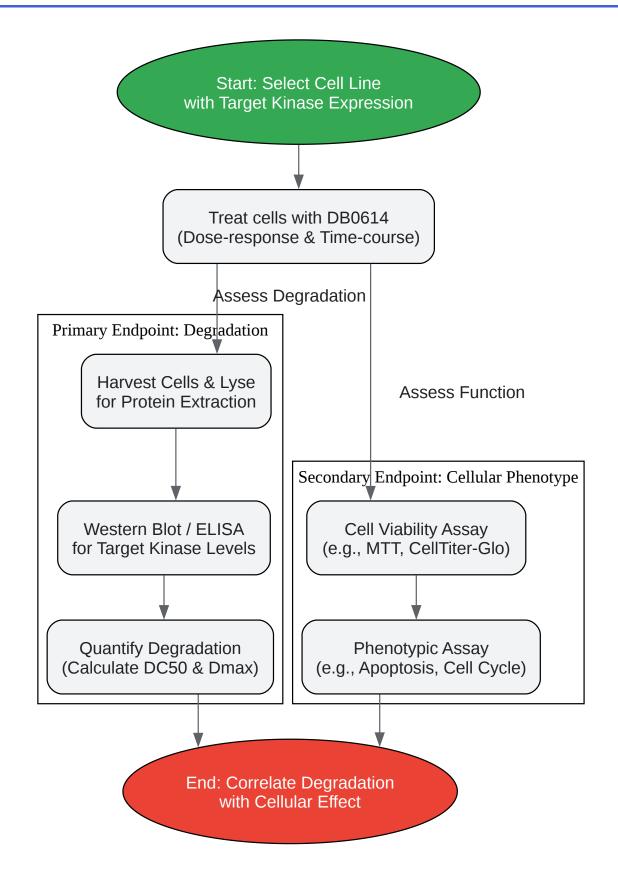
The key steps are as follows:

- Ternary Complex Formation: DB0614 binds to both the target kinase and the Cereblon (CRBN) component of an E3 ubiquitin ligase complex, forming a POI-PROTAC-E3 ligase ternary complex.[3][4]
- Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target kinase.
- Proteasomal Recognition: The polyubiquitinated kinase is recognized by the 26S proteasome.
- Degradation: The proteasome degrades the target kinase into small peptides, and the **DB0614** molecule is released to engage another target protein.[3]

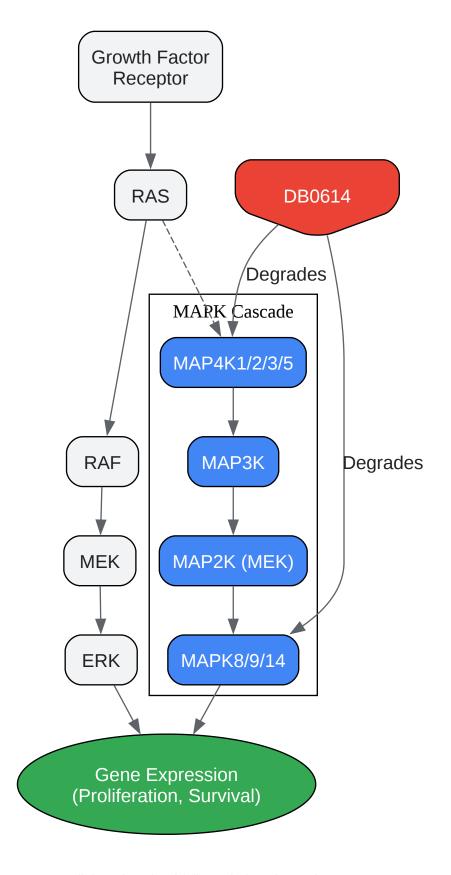












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